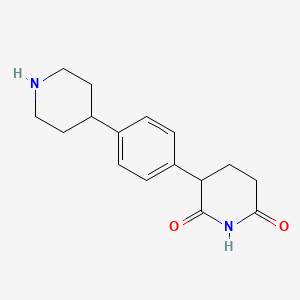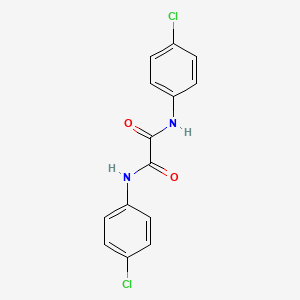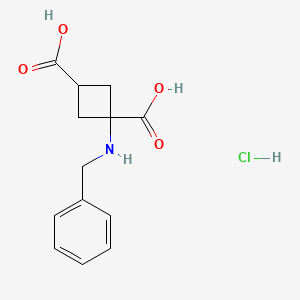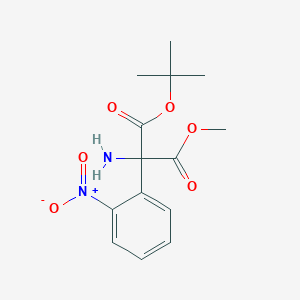
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a nitro-substituted phenyl ring, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the ortho position relative to the amino group.
Esterification: The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Trifluoroacetic acid (TFA).
Major Products Formed
Reduction: Boc-Amino-(2-amino-phenyl)-acetic acid methyl ester.
Substitution: Amino-(2-nitro-phenyl)-acetic acid methyl ester.
Applications De Recherche Scientifique
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The Boc protecting group can be removed to expose the amino group, allowing for further chemical modifications.
Comparaison Avec Des Composés Similaires
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester can be compared with other similar compounds, such as:
Boc-Amino-(4-nitro-phenyl)-acetic acid methyl ester: Similar structure but with the nitro group at the para position.
Boc-Amino-(2-chloro-phenyl)-acetic acid methyl ester: Similar structure but with a chloro group instead of a nitro group.
Boc-Amino-(2-methyl-phenyl)-acetic acid methyl ester: Similar structure but with a methyl group instead of a nitro group.
Propriétés
Formule moléculaire |
C14H18N2O6 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 2-amino-2-(2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C14H18N2O6/c1-13(2,3)22-12(18)14(15,11(17)21-4)9-7-5-6-8-10(9)16(19)20/h5-8H,15H2,1-4H3 |
Clé InChI |
DAJCGQKPUSINHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

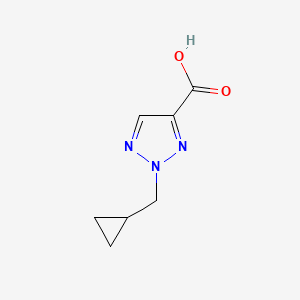
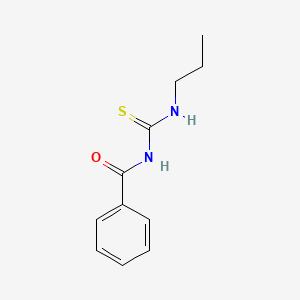
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
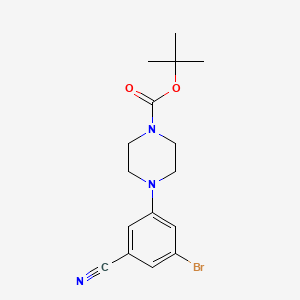

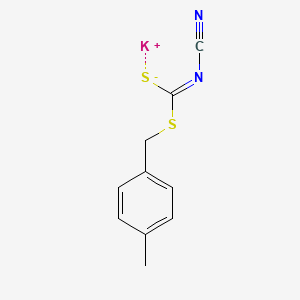
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
